Dietil dietilmalonato

Descripción general

Descripción

Synthesis Analysis

Diethyl diethylmalonate can be synthesized through various methods. One approach involves the use of diethyl ethoxymethylenemalonate as a starting material. This compound serves as a precursor for the synthesis of a plethora of heterocyclic compounds, highlighting its importance in synthetic organic chemistry (Z. Ya, 2013).

Molecular Structure Analysis

The molecular structure of diethyl diethylmalonate and its derivatives has been extensively studied. For instance, Schiff-base template synthesis involving diethylmalonate has led to the creation of tetra-aza macrocycles. These macrocycles are formed through a Cu(II)-directed synthesis, showcasing the structural versatility and complexity that diethyl diethylmalonate can contribute to (L. Fabbrizzi et al., 1996).

Chemical Reactions and Properties

Diethyl diethylmalonate undergoes a range of chemical reactions, highlighting its reactivity and versatility. For example, it acts as an efficient locking fragment in the synthesis of 14-membered tetra-aza-macrocycles, demonstrating its utility in forming complex cyclic structures (L. Fabbrizzi et al., 1996). Additionally, its reactions with N- and C-nucleophiles have been explored for the synthesis of fused heterocyclic systems, further underscoring its significant role in synthetic chemistry (Mihael Kušar et al., 1996).

Aplicaciones Científicas De Investigación

Síntesis de Intermediarios Farmacéuticos

El dietil dietilmalonato se utiliza en la síntesis de diversos intermediarios farmacéuticos . Juega un papel crucial en la producción de medicamentos como la cloroquina y la butazolina .

Intermediarios de Pesticidas

Este compuesto también se utiliza en la creación de intermediarios de pesticidas . Estos intermediarios se utilizan luego en la producción de diversos pesticidas.

Aminoácidos

El this compound se utiliza en la síntesis de aminoácidos . Los aminoácidos son los bloques de construcción de las proteínas y juegan un papel vital en muchos procesos biológicos.

Cumarina

La cumarina, un compuesto orgánico fragante, se puede sintetizar usando this compound . La cumarina se utiliza en la fabricación de perfumes y como precursor para la síntesis de otros compuestos aromáticos.

Materiales de Cristal Líquido

El this compound se utiliza en la producción de materiales de cristal líquido . Estos materiales se utilizan en una variedad de aplicaciones, incluidas tecnologías de visualización como pantallas LCD.

Feromonas de Advertencia de Insectos

Este compuesto se utiliza en la síntesis de feromonas de advertencia de insectos . Estas feromonas se utilizan en el control de plagas, para advertir a otros insectos del peligro y para interrumpir su apareamiento.

Derivados Antibacterianos

El this compound se utiliza en la síntesis de derivados antibacterianos . Estos derivados se utilizan en la producción de agentes antibacterianos para combatir las infecciones bacterianas.

Saborizantes Artificiales

El this compound se utiliza en la síntesis de saborizantes artificiales . Se utiliza para crear sabores que imitan los naturales en los productos alimenticios.

Mecanismo De Acción

Target of Action

Diethyl diethylmalonate, a derivative of diethyl malonate, primarily targets the synthesis of barbiturates . Barbiturates are drugs that act as central nervous system depressants and can produce a wide spectrum of effects, from mild sedation to total anesthesia .

Mode of Action

The compound interacts with its targets through a chemical reaction. As a diethyl malonate derivative, it can be combined with urea under the action of a strong base to form a barbiturate . In this case, diethyl diethylmalonate plus urea forms barbital under the action of sodium ethoxide .

Biochemical Pathways

The biochemical pathway involved in the action of diethyl diethylmalonate is the synthesis of barbiturates . The compound, when combined with urea, undergoes a reaction to form barbital, a type of barbiturate . This process is facilitated by the action of a strong base .

Pharmacokinetics

Diethyl malonate is a colourless liquid with a boiling point of 199 °C , suggesting that it could be absorbed and distributed in the body in its liquid form

Result of Action

The primary result of the action of diethyl diethylmalonate is the formation of barbiturates, specifically barbital . Barbital acts as a central nervous system depressant, producing effects ranging from mild sedation to total anesthesia .

Action Environment

The action of diethyl diethylmalonate is influenced by environmental factors such as the presence of a strong base, which facilitates its reaction with urea to form barbital . Additionally, the reaction is likely to be influenced by factors such as temperature, pH, and the presence of other substances in the reaction environment.

Safety and Hazards

Diethyl diethylmalonate is combustible and should be kept away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be worn when handling this chemical .

Propiedades

IUPAC Name |

diethyl 2,2-diethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-5-11(6-2,9(12)14-7-3)10(13)15-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBUZRGPULIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

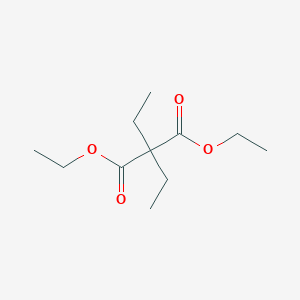

CCC(CC)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058807 | |

| Record name | Propanedioic acid, diethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77-25-8 | |

| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl diethylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl diethylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-diethyl-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, diethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl diethylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL DIETHYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEH13944YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary synthetic application of Diethyl Diethylmalonate highlighted in the research?

A1: Diethyl Diethylmalonate (DEDEM) is investigated as a potential electron donor in the synthesis of catalysts for propylene polymerization. [] Researchers synthesized DEDEM from Diethyl malonate and explored its coordination with titanium tetrachloride (TiCl4) and magnesium chloride (MgCl2) to produce these catalysts. []

Q2: How does the structure of Diethyl Diethylmalonate relate to its potential effectiveness as an electron donor in propylene polymerization?

A2: Computational chemistry played a role in understanding the structure-activity relationship of DEDEM and its analogs. Researchers utilized Gaussian 03 and Chem 3D software to model the three-dimensional structures of DEDEM and other electron donors. [] These simulations likely helped in analyzing the spatial arrangement of oxygen atoms and their distance from the central metal atom in the catalyst complex, which is crucial for electron donation and overall catalyst activity.

Q3: Were any alternative electron donors studied alongside Diethyl Diethylmalonate, and how did their performance compare?

A3: Yes, several other electron donors were synthesized and evaluated in the study, including: 1,1-cyclopentanecarboxylic acid diethyl ester (CPCADEE), 1,1-cyclopentanedimethanol acetic diester (CPDMAD), 1,1-biethoxymethyl pentane (BEMP), and 2,2-diethyl-1,3-propanediol acetic diester (DEPDADE). [] Interestingly, while both CPCADEE and DEPDADE showed improved catalytic activity and properties when used as internal donors, BEMP exhibited the highest catalytic activity without requiring additional external donors. [] This difference in performance highlights the importance of structural features in influencing electron donor capabilities.

Q4: How was the purity and structure of Diethyl Diethylmalonate and other synthesized compounds confirmed in the study?

A4: The researchers employed Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GCMS) to determine the purity and confirm the structure of the synthesized compounds, including DEDEM. [] These analytical techniques provide complementary information about the composition and identity of the molecules, ensuring the reliability of the subsequent polymerization experiments.

Q5: Can you provide details about the NMR spectroscopic study mentioned in one of the research papers and its relevance to Diethyl Diethylmalonate?

A5: While Diethyl Diethylmalonate itself is not the focus of the NMR study, the paper investigates the tautomeric structure of Diethylmalonohydrazide using NMR spectroscopy. [] Researchers synthesized various methyl derivatives of Diethylmalonohydrazide, including N-methyldiethylmalonohydrazide, to serve as model compounds in this analysis. [] These model compounds, with their fixed structures, helped to better understand the tautomeric behavior of Diethylmalonohydrazide, a compound structurally related to Diethyl Diethylmalonate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)